![molecular formula C15H16ClNO2 B2784430 1-Chloronaphthalen-2-yl diethylcarbamate CAS No. 526190-31-8](/img/structure/B2784430.png)
1-Chloronaphthalen-2-yl diethylcarbamate
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Overview
Description
1-Chloronaphthalen-2-yl diethylcarbamate, also known as CDE, is a carbamate insecticide that has been widely used in agriculture for controlling pests. It is a colorless to light yellow crystalline solid with a molecular weight of 303.8 g/mol. The compound is highly effective against a broad range of insects, including aphids, whiteflies, and thrips.
Mechanism of Action
Target of Action
It’s worth noting that carbamates, in general, are known to interact with various enzymes and receptors in the body .
Mode of Action
Carbamates are generally known to inhibit the action of enzymes, which can lead to various physiological effects .
Biochemical Pathways
Carbamates are known to affect various biochemical pathways, often leading to the inhibition of enzyme activity .
Result of Action
Carbamates, in general, are known to cause various physiological effects due to their interaction with enzymes .
Advantages and Limitations for Lab Experiments
1-Chloronaphthalen-2-yl diethylcarbamate has several advantages for use in laboratory experiments. It is highly effective against a wide range of insects, making it a valuable tool for researchers studying insect behavior and physiology. However, it also has some limitations, including its potential toxicity to non-target organisms and its limited solubility in water.
Future Directions
There are several future directions for research on 1-Chloronaphthalen-2-yl diethylcarbamate. One area of interest is the development of new formulations that are more effective and less toxic to non-target organisms. Another area of research is the investigation of the potential use of this compound in the control of insect-borne diseases, such as malaria and dengue fever. Finally, there is a need for further research on the environmental impact of this compound and its potential long-term effects on ecosystems.
Synthesis Methods
The synthesis of 1-Chloronaphthalen-2-yl diethylcarbamate involves the reaction of 1-chloro-2-naphthol with diethylcarbamoyl chloride in the presence of a base such as pyridine. The resulting product is then purified by recrystallization to obtain pure this compound.
Scientific Research Applications
1-Chloronaphthalen-2-yl diethylcarbamate has been extensively studied for its insecticidal properties and its potential use in pest control. It has been found to be highly effective against a wide range of insect pests, making it a valuable tool for farmers and agricultural workers.
properties
IUPAC Name |
(1-chloronaphthalen-2-yl) N,N-diethylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2/c1-3-17(4-2)15(18)19-13-10-9-11-7-5-6-8-12(11)14(13)16/h5-10H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRQWUARULYKAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=C(C2=CC=CC=C2C=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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